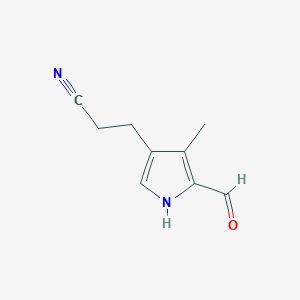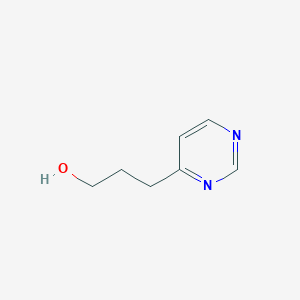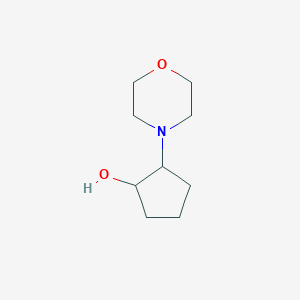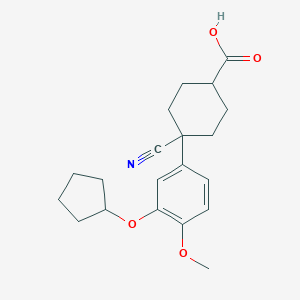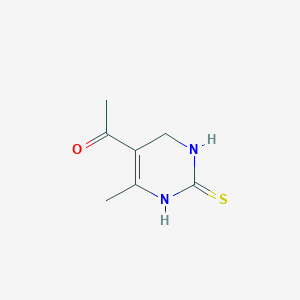
Ethanone, 1-(1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinyl)-(9CI) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinyl)-(9CI) involves its ability to bind to the active site of enzymes such as dihydrofolate reductase and thymidylate synthase. This binding prevents the enzymes from carrying out their normal functions, ultimately leading to the inhibition of DNA and RNA synthesis.
Biochemical and Physiological Effects:
Ethanone, 1-(1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinyl)-(9CI) has been found to have a wide range of biochemical and physiological effects. In addition to its potential as an enzyme inhibitor, this compound has also been shown to have anti-inflammatory and anti-oxidant properties. These properties make it a promising candidate for the development of new treatments for various diseases such as cancer and Alzheimer's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Ethanone, 1-(1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinyl)-(9CI) in laboratory experiments is its ability to inhibit enzymes such as dihydrofolate reductase and thymidylate synthase. This makes it a valuable tool for studying the mechanisms of DNA and RNA synthesis. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of Ethanone, 1-(1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinyl)-(9CI). One area of interest is the development of new anti-cancer drugs based on the compound's ability to inhibit enzymes such as dihydrofolate reductase and thymidylate synthase. Additionally, further research is needed to fully understand the compound's anti-inflammatory and anti-oxidant properties, which could lead to the development of new treatments for various diseases. Finally, more research is needed to fully understand the compound's potential toxicity and to develop methods for mitigating this toxicity in laboratory experiments.
Synthesemethoden
The synthesis of Ethanone, 1-(1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinyl)-(9CI) involves the reaction of 2-amino-4-methyl-6-thioxo-1,2,3,4-tetrahydropyrimidine with acetyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinyl)-(9CI) has been extensively studied for its potential applications in scientific research. One of the major areas of study has been its use as a potential inhibitor of various enzymes such as dihydrofolate reductase and thymidylate synthase. These enzymes are essential for the synthesis of DNA and RNA, making them promising targets for the development of new anti-cancer drugs.
Eigenschaften
IUPAC Name |
1-(6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-4-6(5(2)10)3-8-7(11)9-4/h3H2,1-2H3,(H2,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZASNCMSRDKWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CNC(=S)N1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

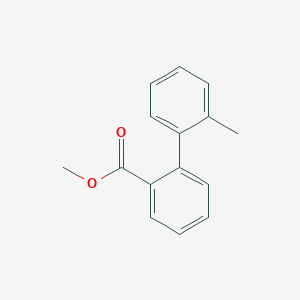

![Furo[2,3-b]pyridin-6(7H)-one](/img/structure/B62197.png)
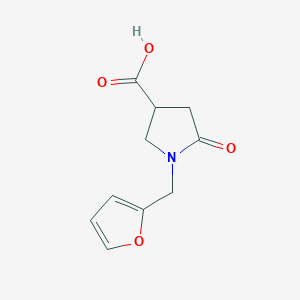
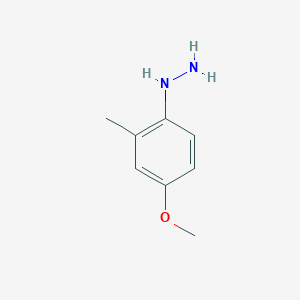
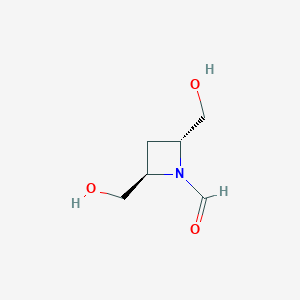
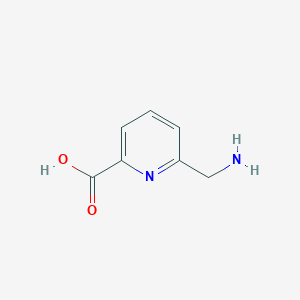
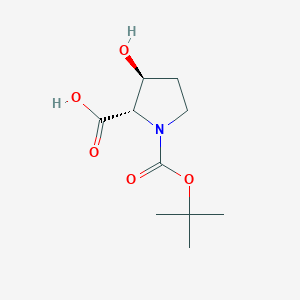
![2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid](/img/structure/B62214.png)
![5-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B62217.png)
